Linagliptin (BI 1356, (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)
Compound Description: Linagliptin is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor clinically used to treat type 2 diabetes. [, , ] It works by increasing the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin release and lower blood glucose levels. [, ] Studies have shown that Linagliptin effectively lowers HbA1c levels and improves glycemic control in diabetic animal models. []
Compound Description: Sitagliptin is an orally active DPP-4 inhibitor used in managing type 2 diabetes. [] Like Linagliptin, it enhances incretin hormone activity by preventing their degradation by DPP-4, leading to improved glycemic control. [, ]
Compound Description: Alogliptin is another DPP-4 inhibitor used to manage blood sugar levels in individuals with type 2 diabetes. [] It works similarly to Linagliptin and Sitagliptin by increasing the levels of active incretin hormones, thus improving glycemic control. []
Compound Description: CD1790 is a major metabolite of Linagliptin, formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation and subsequent reduction by aldo-keto reductases. [] While its pharmacological activity is not explicitly stated in the provided abstracts, its presence as a significant metabolite of Linagliptin suggests potential biological relevance.
Compound Description: CD10604 is a key intermediate in the metabolic pathway of Linagliptin, ultimately leading to the formation of CD1790. [] It is formed through CYP3A4-mediated oxidation of Linagliptin. [] Similar to CD1790, its specific pharmacological activity is not detailed in the provided abstracts.
Compound Description: Impurity-I is a process-related impurity identified during the development of Linagliptin. [] It likely arises from variations in the synthetic route or purification process. The specific pharmacological properties of this impurity are not discussed.
Compound Description: Another process-related impurity found during Linagliptin development, Impurity-IV, likely emerges due to variations in the synthesis or purification steps. [] Specific pharmacological properties are not discussed.
Compound Description: A process-related impurity discovered during Linagliptin development, Impurity-VII, probably results from variations in the synthetic pathway or purification of Linagliptin. [] Specific pharmacological properties are not addressed in the provided information.
Compound Description: CVT 6975 is a xanthine-based ligand with a reported affinity for the human adenosine A2B receptor. [] This suggests potential involvement in various physiological processes regulated by adenosine signaling.
Compound Description: Identified through computational studies (structure-based virtual screening, molecular docking, and DFT calculations) as a potential inhibitor of the Zika virus methyltransferase (MTase), F3342-0450 represents a promising candidate for developing antiviral drugs against Zika virus infection. []
Compound Description: Computational studies (structure-based virtual screening and ADMET profiling) identified F1736-0142 as a potential inhibitor of the Zika virus methyltransferase (MTase), suggesting its potential as a starting point for developing antiviral drugs against Zika virus infection. []
Compound Description: Computational studies, including structure-based virtual screening and ADMET profiling, identified F0886-0080 as a potential Zika virus methyltransferase (MTase) inhibitor. [] This finding suggests its potential as a lead compound for developing antiviral drugs targeting the Zika virus.
Compound Description: Computational analyses, encompassing structure-based virtual screening and ADMET profiling, identified F0451-2187 as a potential inhibitor of the Zika virus methyltransferase (MTase). [] This finding marks it as a potential starting point for designing antiviral agents against Zika virus infection.
Compound Description: This purine derivative is mentioned as a potential coronavirus helicase inhibitor. [] Coronavirus helicases are essential enzymes for viral replication, making them attractive targets for developing antiviral therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.